molecular formula C10H12ClF2N B591881 (r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1443538-50-8

(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

Cat. No. B591881
M. Wt: 219.66
InChI Key: TYNQBQBSZWTLJM-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2N .


Molecular Structure Analysis

The molecular structure of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is determined by its molecular formula, C10H12ClF2N . The molecule includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered ring of carbon atoms, substituted with two fluorine atoms at the 3rd and 5th positions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” include its molecular weight, which is 219.6587864 . Other properties such as melting point, boiling point, and density are not specified in the available sources.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, including derivatives such as "(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride", is highly regarded in the medicinal chemistry community for several reasons. Firstly, its saturated nature, attributed to sp^3-hybridization, allows for efficient exploration of the pharmacophore space. Secondly, the stereochemistry introduced by the pyrrolidine scaffold contributes significantly to the molecule's three-dimensional profile, enhancing its interaction with biological targets. The concept of "pseudorotation" associated with the non-planarity of the ring further increases the three-dimensional coverage of molecules, making them more versatile in drug design (Li Petri et al., 2021).

properties

IUPAC Name

(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNQBQBSZWTLJM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

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